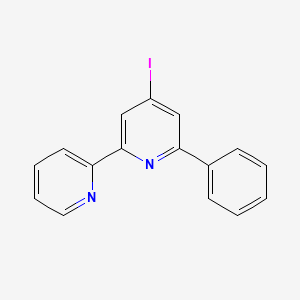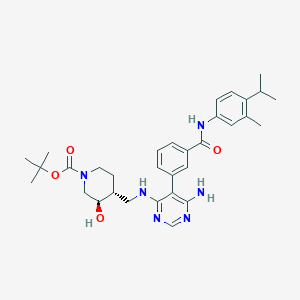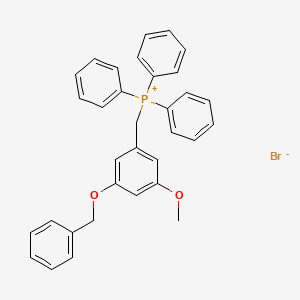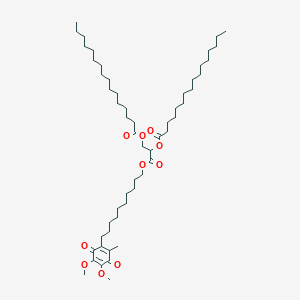
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate, also known as idebenone complex, is a synthetic antioxidant compound. It is primarily used in skincare products due to its ability to combat oxidative stress and prevent premature skin aging. This compound is a derivative of idebenone, which is an analogue of coenzyme Q10, a naturally occurring antioxidant in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxydecyl ubiquinoyl dipalmitoyl glycerate involves several steps. Initially, idebenone is synthesized by modifying the structure of coenzyme Q10. The key modification involves replacing the long isoprene side chain of coenzyme Q10 with a hydroxydecyl side chain . This modification enhances the compound’s solubility and stability.
The next step involves esterification, where the hydroxydecyl side chain is esterified with dipalmitoyl glycerate. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The final product is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate undergoes several types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it accepts electrons from other molecules.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically result in the formation of oxidized derivatives of this compound, which retain the antioxidant properties of the parent compound .
Aplicaciones Científicas De Investigación
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of hydroxydecyl ubiquinoyl dipalmitoyl glycerate involves its ability to neutralize reactive oxygen species (ROS). The compound donates electrons to ROS, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA . This antioxidant activity helps to reduce the signs of premature aging and improve skin health .
Comparación Con Compuestos Similares
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate is often compared with other similar compounds, such as:
Coenzyme Q10: Both compounds share a similar structure, but this compound has a shorter side chain, which enhances its solubility and stability.
The uniqueness of this compound lies in its enhanced solubility, stability, and antioxidant properties, making it a valuable compound in both scientific research and industrial applications .
Propiedades
Fórmula molecular |
C54H94O10 |
|---|---|
Peso molecular |
903.3 g/mol |
Nombre IUPAC |
[3-[10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decoxy]-2-hexadecanoyloxy-3-oxopropyl] hexadecanoate |
InChI |
InChI=1S/C54H94O10/c1-6-8-10-12-14-16-18-20-22-24-29-33-37-41-48(55)63-44-47(64-49(56)42-38-34-30-25-23-21-19-17-15-13-11-9-7-2)54(59)62-43-39-35-31-27-26-28-32-36-40-46-45(3)50(57)52(60-4)53(61-5)51(46)58/h47H,6-44H2,1-5H3 |
Clave InChI |
OUOBQZXZCCIGDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


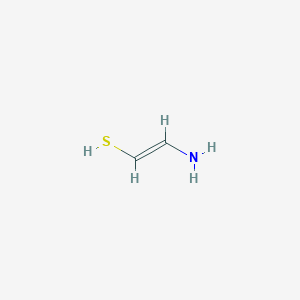
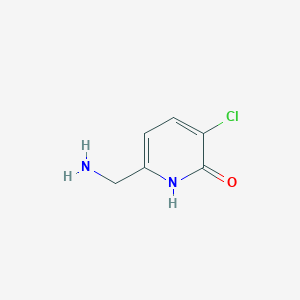
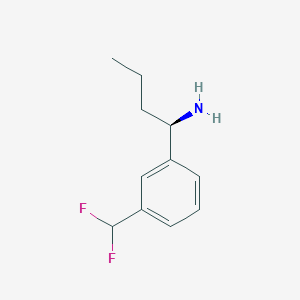
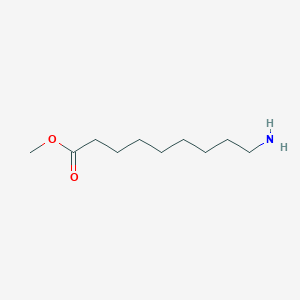
![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)

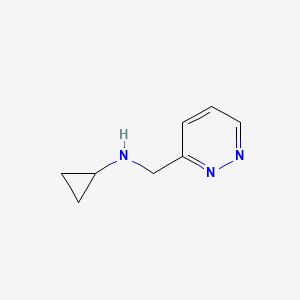
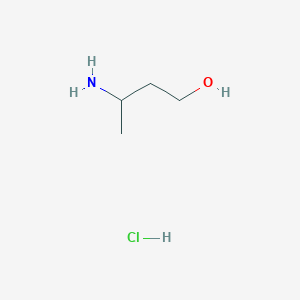
![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)
